(2S,3S)-2-(2-Methoxyphenyl)pyrrolidin-3-ol;hydrochloride
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Description
(2S,3S)-2-(2-Methoxyphenyl)pyrrolidin-3-ol;hydrochloride is a useful research compound. Its molecular formula is C11H16ClNO2 and its molecular weight is 229.7. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Research has been conducted on compounds structurally similar to "(2S,3S)-2-(2-Methoxyphenyl)pyrrolidin-3-ol;hydrochloride," focusing on their synthesis and structural characterization. For instance, studies on the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones revealed methodologies useful for preparing adducts for agrochemicals or medicinal compounds (Ghelfi et al., 2003). Additionally, the synthesis of heterocyclic compounds, including pyrrolidin-2-ones, through various chemical reactions emphasizes the importance of these structures in developing new materials and drugs (Bădilescu, 1970).
Reactivity and Applications
The reactivity of related compounds has been explored for potential applications in synthetic chemistry and material science. For example, the boron(III) bromide-induced ring contraction of 3-oxygenated piperidines to 2-(bromomethyl)pyrrolidines highlights a novel method for converting piperidines into pyrrolidines, a transformation that could be valuable in synthetic routes (Tehrani et al., 2000).
Pharmacological Potential
The pharmacological potential of pyrrolidin-3-ol derivatives has been a subject of investigation. For instance, the synthesis and evaluation of 4-(aminomethyl)-1-aryl-2-pyrrolidinones as monoamine oxidase B inactivators suggest the relevance of these structures in developing new therapeutic agents (Ding & Silverman, 1992). Additionally, the synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives with noted antiarrhythmic and antihypertensive effects further underscores the medicinal chemistry applications of these compounds (Malawska et al., 2002).
Properties
IUPAC Name |
(2S,3S)-2-(2-methoxyphenyl)pyrrolidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-14-10-5-3-2-4-8(10)11-9(13)6-7-12-11;/h2-5,9,11-13H,6-7H2,1H3;1H/t9-,11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYIQRHZOPHFEI-ROLPUNSJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C(CCN2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@H]2[C@H](CCN2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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